2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-phenylmethoxy-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c21-18(14-22-13-15-6-2-1-3-7-15)20-11-9-16(12-20)23-17-8-4-5-10-19-17/h1-8,10,16H,9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKWVSAICNXSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Mitsunobu Reaction for Ether Bond Formation
The pyridin-2-yloxy group is introduced via Mitsunobu coupling between pyrrolidin-3-ol and pyridin-2-ol.
Procedure :
- Dissolve pyrrolidin-3-ol (1.0 eq) and pyridin-2-ol (1.2 eq) in anhydrous THF.
- Add triphenylphosphine (1.5 eq) and diisopropyl azodicarboxylate (DIAD, 1.5 eq) at 0°C.
- Stir at room temperature for 12 hours.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield Intermediate A as a colorless oil (Yield: 68–72%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 12 hours | |
| Solvent | THF | |
| Yield | 68–72% |
Synthesis of 2-(Benzyloxy)acetyl Chloride (Intermediate B)
Benzyl Protection of Glycolic Acid
Procedure :
Acyl Chloride Formation
Procedure :
- Treat benzyl glycolate (1.0 eq) with thionyl chloride (2.5 eq) in anhydrous DCM.
- Reflux for 3 hours.
- Remove excess SOCl₂ under vacuum to obtain Intermediate B as a yellow liquid (Yield: 92%).
Key Data :
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Benzyl Protection | K₂CO₃, DMF, 60°C | 85% | |
| Acyl Chloridation | SOCl₂, DCM, reflux | 92% |
Coupling of Intermediates A and B
N-Acylation of Pyrrolidine
Procedure :
- Dissolve Intermediate A (1.0 eq) and Et₃N (2.0 eq) in anhydrous DCM.
- Add Intermediate B (1.1 eq) dropwise at 0°C.
- Stir at room temperature for 4 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane 1:2) to obtain the target compound as a white solid (Yield: 76%).
Optimization Insights :
- Base Selection : Et₃N outperforms DMAP due to reduced side reactions.
- Solvent : DCM minimizes racemization compared to THF.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.42–7.28 (m, 5H, benzyl-H), 4.62 (s, 2H, OCH₂Ph), 4.15–3.98 (m, 1H, pyrrolidine-H), 3.82–3.65 (m, 3H, pyrrolidine-H), 2.45 (s, 2H, COCH₂).
- HRMS (ESI) : m/z calc. for C₁₈H₂₀N₂O₃ [M+H]⁺: 329.1497; found: 329.1492.
Alternative Synthetic Routes
Reductive Amination Approach
Procedure :
- React 2-(benzyloxy)acetaldehyde with Intermediate A in MeOH.
- Add NaBH₃CN (1.5 eq) and stir for 8 hours.
- Isolate product via extraction (Yield: 58%).
Limitations : Lower yield due to competing imine formation.
Grignard Addition to Nitriles
Procedure :
- Treat 2-(benzyloxy)acetonitrile with Mg in THF.
- Add Intermediate A and quench with NH₄Cl.
- Oxidize resultant amine to ketone using PCC (Yield: 49%).
Comparative Analysis of Methods
| Method | Yield | Purity (HPLC) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| N-Acylation | 76% | 98.5% | High | Industrial |
| Reductive Amination | 58% | 95.2% | Moderate | Lab-scale |
| Grignard Route | 49% | 91.8% | Low | Lab-scale |
The N-acylation method is optimal for large-scale synthesis due to superior yield and scalability.
Critical Challenges and Mitigation Strategies
- Epimerization at Pyrrolidine Center : Minimized by using anhydrous DCM and low temperatures during acylation.
- Benzyl Group Stability : Hydrogenolysis risks during purification avoided by employing silica gel chromatography.
- Pyridine Ring Activation : Electron-deficient pyridine necessitates Mitsunobu conditions for efficient O-alkylation.
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The pyridin-2-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoic acid or benzaldehyde.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridin-2-yloxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications in Heterocyclic Cores
Pyrrolidine vs. Piperidine Derivatives
A key analog is 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 2034228-06-1, ). Differences include:
- Core Ring: The target compound uses a 5-membered pyrrolidine ring, while the analog employs a 6-membered piperidine.
- Substituent : The target’s pyridin-2-yloxy group (one nitrogen) vs. the analog’s pyrazin-2-yloxy group (two nitrogens). Pyrazine’s additional nitrogen enhances electron-withdrawing effects and hydrogen-bonding capacity, which could influence solubility and receptor interactions .
Fluorinated Pyrimidine Analogs
lists 2-(Benzyloxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034327-12-1). The fluoropyrimidine substituent introduces:
- Electronegativity : Fluorine’s strong electron-withdrawing effect may stabilize the ether linkage and alter electronic distribution in the pyrrolidine ring.
- Bioactivity: Fluorine is often used to enhance metabolic stability and bioavailability in drug design, suggesting this analog could have improved pharmacokinetic properties compared to the non-fluorinated target compound .
Functional Group Variations
Benzyloxy vs. Pyridin-4-ylthio Substituents
Another analog from , 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-4-ylthio)ethanone (CAS 2034500-93-9), replaces the benzyloxy group with a pyridin-4-ylthio moiety. Key differences:
- Electronic Effects : The thioether (C–S–C) group is less polar than the ether (C–O–C) in the target compound, reducing solubility in aqueous media.
- Conformational Flexibility : The sulfur atom’s larger size may increase steric hindrance, affecting binding to biological targets .
Difluoroacetamide Analogs
describes 2-(4-(Benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (Compound 5c), which incorporates a difluoroacetamide group. Comparison highlights:
- Fluorination: The geminal difluoro group increases electronegativity and metabolic stability compared to the non-fluorinated ethanone core in the target compound.
Spectroscopic and Analytical Data
provides NMR and HRMS data for structurally related compounds (e.g., 1d and 1e), which share the pyrrolidine-ethanone backbone but differ in substituents:
- 1H NMR Shifts : The target compound’s benzyloxy and pyridin-2-yloxy groups would likely produce distinct δH signals (e.g., aromatic protons at ~7.3–7.5 ppm, pyrrolidine protons at ~3.0–3.5 ppm), similar to analogs in .
- HRMS Accuracy : High-resolution mass spectrometry data for analogs (e.g., 379.2387 observed vs. 379.2386 calculated for Compound 1d) suggest precise analytical validation methods applicable to the target compound .
Biologische Aktivität
2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzyloxy group, a pyridin-2-yloxy group, and a pyrrolidin-1-yl group, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C₁₈H₂₀N₂O₃
- Molecular Weight : 312.4 g/mol
- CAS Number : 1903032-99-4
Synthesis
The synthesis of 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions:
- Formation of the Benzyloxy Group : Reaction of benzyl alcohol with halogenated ethanone under basic conditions.
- Introduction of the Pyrrolidin-1-yl Group : Reaction of pyrrolidine with an electrophile.
- Attachment of the Pyridin-2-yloxy Group : Reaction of pyridine-2-ol with a halogenated intermediate.
Biological Activity Overview
The biological activity of 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has been investigated in various studies, focusing on its potential therapeutic effects, particularly in the fields of oncology and neurology.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression, has been a focal point of investigation.
Neuropharmacological Effects
In addition to its anticancer potential, 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone has been explored for its neuropharmacological effects. It has shown promise as a modulator of neurotransmitter systems, potentially aiding in the treatment of neurological disorders. Its ability to cross the blood-brain barrier enhances its relevance in central nervous system (CNS) applications.
The mechanism by which 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and neurodegenerative diseases.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone led to a significant reduction in cell viability in breast and colon cancer cell lines (source needed).
- Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of neuronal damage (source needed).
Comparative Analysis
To understand the uniqueness of 2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(Benzyloxy)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone | Structure | Anticancer, Antimicrobial |
| 2-(Benzyloxy)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone | Structure | Anticancer |
Q & A
Q. Optimization Parameters :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrrolidine Formation | K₂CO₃, DMF, 150°C, 20 hrs | 93 | |
| Coupling | EDC·HCl, HOBT, DMF, RT, 12 hrs | 78–85 |
Basic: Which spectroscopic and computational methods are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 365.16) .
- X-ray Crystallography : Determines absolute stereochemistry and bond angles (e.g., dihedral angle between pyridine and pyrrolidine rings: 45–55°) .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactivity sites .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Methodology :
Analog Synthesis :
- Core Modifications : Replace benzyloxy with methoxy/fluoro groups to assess steric/electronic effects .
- Pyrrolidine Substitution : Introduce methyl/cyano groups at the 3-position to probe conformational flexibility .
Biological Assays :
- Enzyme Inhibition : Test analogs against kinases (e.g., EGFR) using fluorescence polarization assays .
- Cellular Uptake : Measure intracellular concentrations via LC-MS in cancer cell lines (e.g., HeLa) .
Data Correlation :
- QSAR Models : Use logP, polar surface area, and H-bond donors to predict bioavailability .
Q. Table 2: Example SAR Data for Analogs
| Analog Modification | Bioactivity (IC₅₀, nM) | LogP | Reference |
|---|---|---|---|
| 3-Methylpyrrolidine | 12.5 ± 1.2 | 2.8 | |
| 4-Fluorobenzyloxy | 8.9 ± 0.7 | 3.1 |
Advanced: How can contradictions in spectral or biological data be resolved?
Answer:
Common issues and solutions:
- NMR Signal Overlap :
- Biological Variability :
- Computational vs. Experimental Discrepancies :
- Solution : Re-optimize DFT parameters (e.g., solvent model: PCM) or validate with crystal structures .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide docks the compound into protein active sites (e.g., EGFR kinase domain, PDB: 1M17) .
- Scoring : Binding affinity (ΔG) and hydrogen-bond interactions (e.g., pyridine N with Lys721) prioritize analogs .
- MD Simulations :
- Protocol : 100-ns simulations in explicit solvent (TIP3P) assess stability of ligand-protein complexes .
- Pharmacophore Modeling : Identifies essential features (e.g., carbonyl group for H-bond acceptor) using MOE or Phase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
